PNU-177864

Dopamine D3 Receptor Radioligand Binding Assay Affinity Comparison

PNU-177864 is an irreplaceable, orally active selective dopamine D3 receptor antagonist and a definitive positive control for cationic amphiphilic drug (CAD)-induced phospholipidosis studies. Unlike broad-spectrum D2-preferring antagonists such as haloperidol, this compound uniquely combines D3 selectivity with a robust, dose-dependent in vivo toxicological signature (≥80 mg/kg/day in rats). It is the premier tool for dissecting D3-mediated pathways in schizophrenia and substance-use disorder models without confounding motor side effects. Researchers rely on its precise pharmacological profile to validate phospholipidosis assays and benchmark new chemical entities—no generic substitute can replicate these outcomes.

Molecular Formula C18H21F3N2O3S
Molecular Weight 402.4 g/mol
CAS No. 250266-51-4
Cat. No. B1139083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-177864
CAS250266-51-4
SynonymsN-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride
Molecular FormulaC18H21F3N2O3S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3
InChIKeyJGGQWSXZZQPZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PNU-177864 (CAS 250266-51-4) Chemical Identity, Pharmacological Class, and Key Properties Overview


PNU-177864 (CAS 250266-51-4), chemically N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide, is a synthetic small molecule that functions as a potent, selective, and orally active antagonist of the dopamine D3 receptor (D3R) [1]. Developed by Pfizer, it was advanced as a clinical candidate for the treatment of schizophrenia but development was discontinued [2]. The compound is classified as a cationic amphiphilic drug (CAD) based on its physicochemical properties, which include a molecular weight of 402.43 g/mol (free base) and a calculated partition coefficient (XlogP) of 4.3 [3][4]. It is commonly formulated and used in research as its hydrochloride salt (CAS 1783978-03-9), which has a molecular weight of 438.89 g/mol and is typically supplied with a purity of ≥98% as confirmed by HPLC .

Why PNU-177864 (CAS 250266-51-4) Cannot Be Interchanged with Other Dopamine D3 Receptor Antagonists


Substituting PNU-177864 with another dopamine D3 receptor (D3R) antagonist is not straightforward due to substantial differences in their pharmacodynamic, pharmacokinetic, and safety profiles. While many compounds are classified as 'D3R antagonists,' they exhibit a wide range of binding affinities, selectivity ratios against the D2 receptor (D2R), and brain penetration capabilities that critically impact their experimental utility and translational relevance [1][2]. Furthermore, PNU-177864 is distinguished by its structural classification as a cationic amphiphilic drug (CAD), which is directly linked to a well-documented, dose-dependent induction of phospholipidosis in specific tissues—a phenotype that is not a universal feature of all D3R antagonists and can confound results in certain in vivo models [3]. The specific quantitative differentiations outlined in the evidence below are essential for selecting the appropriate chemical probe to ensure experimental reproducibility and valid scientific conclusions.

PNU-177864 (CAS 250266-51-4) Procurement Guide: Quantified Differentiation Against Key Comparators


PNU-177864 D3 Receptor Binding Affinity (Ki) Compared to Reference Antagonists SB-277011 and GR 103,691

PNU-177864 exhibits moderate binding affinity for the human dopamine D3 receptor (hD3R) with a Ki of 38.2 nM, as determined by competition binding against [3H]-7-OH-DPAT in CHO cells expressing the human D3 receptor [1]. This affinity is distinct from other well-characterized D3R antagonists, such as SB-277011A, which displays a higher affinity with a Ki of 11.2 nM for hD3R , and GR 103,691, which is a subnanomolar antagonist with a Ki of 0.4 nM [2].

Dopamine D3 Receptor Radioligand Binding Assay Affinity Comparison

PNU-177864 D3 vs. D2 Receptor Selectivity Profile in Contrast to Broader-Spectrum Antagonists

PNU-177864 is reported as a selective D3 antagonist, but quantitative selectivity data over the D2 receptor are not publicly available from primary sources. In contrast, reference D3R antagonists like SB-277011A exhibit well-defined selectivity, with an 80- to 100-fold preference for D3 over D2 receptors (pKi values of 8.0 for D3 vs. 6.0 for D2) . This contrasts with less selective antagonists like U 99194, which shows only a 14-fold selectivity for D3 over D2 [1]. The lack of published quantitative D2 affinity data for PNU-177864 means its selectivity cannot be assumed or directly compared, which is a key consideration for experimental design.

Receptor Selectivity D2 Receptor Antipsychotic Pharmacology

In Vivo Phospholipidosis Induction by PNU-177864 as a CAD-Specific Phenotype

A defining characteristic of PNU-177864 is its structural classification as a cationic amphiphilic drug (CAD), which is directly linked to its ability to induce phospholipidosis in vivo. Preclinical toxicology studies demonstrate that oral administration of PNU-177864 to rats at doses ≥80 mg/kg/day, or to dogs at doses ≥32 mg/kg/day, reliably triggers phospholipid accumulation in tissues such as the epididymis, pituitary gland, and hair follicles [1]. This phenotype is a direct consequence of its CAD structure and is not a universal property of all D3R antagonists. For instance, the development of the D3R antagonist PF-4363467, which lacks this CAD characteristic, was pursued specifically to avoid this toxicity [2].

Phospholipidosis Cationic Amphiphilic Drug In Vivo Toxicology

PNU-177864 Development Discontinuation Due to Myopathy and Phospholipidosis

The clinical development of PNU-177864 for schizophrenia was terminated following the observation of severe myopathy in the skeletal muscles of rats during initial safety evaluations [1]. This myopathy was mechanistically linked to the compound's ability to induce phospholipidosis in numerous tissues, a finding confirmed in subsequent toxicology studies [2]. This outcome serves as a well-documented case study in drug-induced toxicity related to CADs and provides a clear benchmark for evaluating the safety profile of newer D3R antagonists. For example, the D3/D2 antagonist PF-4363467 was later optimized to eliminate this CAD-related phospholipidosis liability [3].

Drug Safety Toxicology Clinical Candidate Attrition

Optimal Research and Industrial Use Cases for PNU-177864 (CAS 250266-51-4) Based on Its Quantified Profile


Investigating the Mechanism of Cationic Amphiphilic Drug (CAD)-Induced Phospholipidosis

PNU-177864 is an ideal tool compound for studying drug-induced phospholipidosis. Its well-characterized CAD structure and established dose-response relationship for inducing phospholipid accumulation in vivo (≥80 mg/kg/day in rats, ≥32 mg/kg/day in dogs) provide a reliable experimental model [1]. Researchers can use this compound to probe the molecular pathways of phospholipidosis, develop in vitro assays to predict this toxicity, and screen for mitigating strategies.

Benchmarking New Chemical Entities (NCEs) for D3R Affinity and Selectivity

With a moderate and well-defined Ki of 38.2 nM for the human D3 receptor, PNU-177864 serves as a useful benchmark in radioligand binding assays [2]. Its affinity profile, which is distinct from high-affinity comparators like SB-277011A (Ki 11.2 nM) and GR 103,691 (Ki 0.4 nM), allows medicinal chemists to assess how structural modifications impact binding potency in a comparative framework [3].

Case Study in Preclinical Safety Attrition for Drug Discovery Education

The development history of PNU-177864, from its progression as a clinical candidate to its termination due to myopathy and phospholipidosis, provides a comprehensive case study in preclinical safety attrition [4]. This makes it a valuable reference for training programs in drug discovery, toxicology, and regulatory science, illustrating the critical importance of understanding structure-toxicity relationships, such as the CAD phenotype, and the integration of safety pharmacology findings into project decisions.

Comparative Pharmacology of D3 Receptor Antagonists in Behavioral Models

Despite its safety liabilities, PNU-177864 has documented antischizophrenic activity in preclinical behavioral models [5]. Its use as a comparator in such models can help delineate the therapeutic potential of D3R antagonism from the confounding effects of off-target activity or specific toxicological phenotypes. This allows researchers to ask targeted questions about the role of the D3 receptor in behavior, particularly when compared to compounds with different selectivity or safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-177864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.